molecular formula C5H6FIN2 B2843317 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole CAS No. 1392274-43-9

5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole

Cat. No. B2843317
CAS RN: 1392274-43-9
M. Wt: 240.02
InChI Key: KRGUIDRTMOLUIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new process for the synthesis of 5-fluoro-3- (difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives involves a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2), in a reactor which is resistant to elemental fluorine (F2) and hydrogen fluoride (HF) .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The molecular weight of this compound is 240.02.


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The incorporation of 3-Iodo-1,4-dimethyl-1H-pyrazole into heterocyclic compounds has been explored for its antioxidant and antimicrobial potential.


Physical And Chemical Properties Analysis

5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole is a powder at room temperature . The molecular weight of this compound is 240.02.

Mechanism of Action

While the specific mechanism of action for 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole is not mentioned in the search results, pyrazole derivatives have been found to exhibit various pharmacological activities .

Future Directions

The future directions of research on 5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole could involve exploring its potential applications in various fields, and developing new synthesis methods . Further studies could also focus on its bioactive properties and potential uses in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

5-fluoro-4-iodo-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FIN2/c1-3-4(7)5(6)9(2)8-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGUIDRTMOLUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-iodo-1,3-dimethyl-1H-pyrazole

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